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C21H15Cl2N5O2S

Cat. No.: B12023088
M. Wt: 472.3 g/mol
InChI Key: CRXKSJSVOFNNRN-WYMPLXKRSA-N
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Description

Contextualization of the Compound within Medicinal Chemistry Research

N-methyl-4-phenoxypicolinamide derivatives represent a class of compounds synthesized and evaluated for their pharmacological properties, particularly their antiproliferative effects against various cancer cell lines nih.govnih.govmdpi.com. These derivatives are often designed as analogues or modifications of known therapeutic agents, such as sorafenib, a multi-targeted antitumor drug nih.govmdpi.com. The N-methyl-4-phenoxypicolinamide core structure is recognized for its role in interacting with biological targets, potentially within the hinge region of enzymes, which is a common strategy in drug design nih.gov. The presence of chlorine atoms, nitrogen, oxygen, and sulfur in the formula C21H15Cl2N5O2S indicates a molecule with functional groups that can engage in various molecular interactions, such as hydrogen bonding, hydrophobic interactions, and halogen bonding, all of which are critical for drug-target binding and efficacy rjraap.com. Research in this area typically involves synthesizing a series of derivatives, systematically modifying the core structure to explore structure-activity relationships (SAR) nih.govnih.govmdpi.com.

Significance of Investigating this compound in Chemical Biology and Drug Discovery

The significance of investigating compounds like this compound lies in their potential to yield novel therapeutic agents, particularly for cancer treatment nih.govresearchgate.netnih.gov. Chemical biology and drug discovery efforts focus on understanding how molecules interact with biological systems at a molecular level to develop new treatments uu.nlnih.govstonybrook.eduresearchgate.nethelsinki.fi. For N-methyl-4-phenoxypicolinamide derivatives, this involves identifying compounds with potent and selective cytotoxicity against cancer cells while minimizing harm to healthy cells nih.govmdpi.comnih.gov.

Comprehensive Research Aims and Scope for Advanced Studies

Advanced studies on compounds like this compound would typically encompass several key research aims within the scope of chemical biology and drug discovery:

Synthesis and Characterization: The primary aim would be the efficient synthesis of this compound and its analogues, followed by rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography to confirm their structures and purity nih.govnih.govmdpi.com.

In Vitro Cytotoxicity and Antiproliferative Assays: Evaluating the compound's efficacy against a panel of human cancer cell lines (e.g., A549, H460, HT-29, HepG2, HCT116) is essential to determine its potency and spectrum of activity nih.govmdpi.comresearchgate.netnih.govmdpi.com. This would involve determining IC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with systematic modifications to the this compound structure would be crucial. Comparing the biological activities of these analogues would help elucidate which structural features are critical for potency and selectivity, guiding the design of more effective compounds nih.govnih.govrjraap.commdpi.com.

Mechanism of Action Studies: Investigating how this compound exerts its cytotoxic effects is a key aspect. This could involve studies on cell cycle arrest, induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression (e.g., kinases), or interference with cellular signaling pathways researchgate.netnih.gov.

The scope of research would therefore involve a multidisciplinary approach, integrating synthetic organic chemistry, pharmacology, biochemistry, and computational chemistry to translate initial findings into potential therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15Cl2N5O2S B12023088 C21H15Cl2N5O2S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15Cl2N5O2S

Molecular Weight

472.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H15Cl2N5O2S/c22-15-5-3-14(4-6-15)20-26-27-21(28(20)17-9-7-16(23)8-10-17)31-13-19(29)25-24-12-18-2-1-11-30-18/h1-12H,13H2,(H,25,29)/b24-12+

InChI Key

CRXKSJSVOFNNRN-WYMPLXKRSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for C21h15cl2n5o2s

Retrosynthetic Analysis and Design Principles for N-methyl-4-phenoxypicolinamide Scaffolds

The synthesis of N-methyl-4-phenoxypicolinamide scaffolds, including the specific compound C21H15Cl2N5O2S, is typically approached through a convergent strategy that builds the molecule from readily available precursors. A key retrosynthetic disconnection strategy would involve breaking down the target molecule into its primary building blocks, focusing on the formation of the amide bond, the diaryl ether linkage, and the 1,3,4-thiadiazole (B1197879) ring.

The N-methyl-4-phenoxypicolinamide core can be envisioned as arising from the coupling of a suitably functionalized picolinic acid derivative with a substituted aniline (B41778) or phenol (B47542) moiety. The 1,3,4-thiadiazole ring is often constructed from thiosemicarbazide (B42300) precursors, which are then cyclized. The phenoxy linkage connects the picolinamide (B142947) part to the thiadiazole-containing fragment.

Retrosynthetic Disconnections:

Amide Bond Disconnection: The picolinamide moiety can be traced back to a picolinic acid derivative (e.g., an acid chloride or activated ester) and methylamine (B109427).

Diaryl Ether Disconnection: The phenoxy linkage can be disconnected to a functionalized phenol (e.g., 4-aminophenol) and a picolinic acid derivative bearing a leaving group at the 4-position, or vice versa. Alternatively, it can be formed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

1,3,4-Thiadiazole Ring Disconnection: The 1,3,4-thiadiazole ring is commonly formed through the cyclization of a thiosemicarbazide intermediate. This intermediate, in turn, can be synthesized by reacting a hydrazine (B178648) derivative with an isothiocyanate or by condensing an aldehyde/ketone with thiosemicarbazide followed by cyclization.

Design Principles:

Scaffold Integrity: The N-methyl-4-phenoxypicolinamide framework provides a rigid core that can orient substituents for optimal interaction.

Ether Linkage Stability: The diaryl ether linkage is generally stable under various reaction conditions, allowing for its formation at an appropriate stage of the synthesis.

Thiadiazole Versatility: The 1,3,4-thiadiazole ring is a common pharmacophore that can be readily synthesized and functionalized, offering opportunities for structural diversity.

Strategic Introduction of Halogens: The two chlorine atoms on the phenyl ring attached to the thiadiazole are typically introduced via the starting arylhydrazine or aryl aldehyde precursor.

Optimized Synthetic Routes for this compound and Structural Analogues

The synthesis of this compound (N-methyl-4-(4-(5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide) is a multi-step process that has been detailed in the literature, often as part of broader studies on related analogues derpharmachemica.comresearchgate.netmdpi.compsu.edu.

Multi-Step Synthesis Pathways

A representative synthetic pathway for this compound involves several key stages:

Stage 1: Formation of the N-methyl-4-phenoxypicolinamide Core

Picolinic Acid Chlorination: Commercially available picolinic acid is typically chlorinated using thionyl chloride (SOCl2) to yield 2-chloropicolinic acid. This step may sometimes be performed in the presence of catalysts like N,N-dimethylformamide (DMF) derpharmachemica.compsu.edu.

Amide Formation: The 2-chloropicolinic acid is then converted into its acid chloride or activated ester and reacted with methylamine (CH3NH2) to form N-methyl-2-chloropicolinamide derpharmachemica.compsu.edu.

Ether Formation: The N-methyl-2-chloropicolinamide undergoes etherification with 4-aminophenol. This reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide (KOt-Bu), in a polar aprotic solvent like DMF or tetrahydrofuran (B95107) (THF), often at elevated temperatures (e.g., 80 °C) derpharmachemica.compsu.edu. This yields N-methyl-4-(4-aminophenoxy)picolinamide.

Stage 2: Construction of the Thiadiazole Moiety and Final Assembly 4. Isothiocyanate Formation: The amino group of N-methyl-4-(4-aminophenoxy)picolinamide is converted into an isothiocyanate functionality. This can be achieved by reacting the amine with thiophosgene (B130339) (CSCl2) in the presence of a base like sodium bicarbonate (NaHCO3) in an organic solvent such as chloroform (B151607) or dichloromethane (B109758) derpharmachemica.com. 5. Thiosemicarbazide Intermediate Formation: The isothiocyanate intermediate is then condensed with a substituted arylhydrazine. For this compound, the required precursor is 2,6-dichlorophenylhydrazine. This condensation, typically performed in ethanol (B145695), yields a thiosemicarbazide derivative derpharmachemica.com. 6. Thiadiazole Cyclization: The final step involves the cyclization of the thiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This is commonly accomplished by treating the intermediate with a strong acid, such as concentrated sulfuric acid (H2SO4), at room temperature for a defined period. Neutralization with ammonia (B1221849) or a similar base precipitates the final product derpharmachemica.commdpi.com.

Table 1: Key Synthetic Steps and Reagents for this compound

StepReactionKey Reagents/ConditionsIntermediate/Product
1Picolinic Acid ChlorinationSOCl22-Chloropicolinic acid
2Amide FormationCH3NH2, THFN-methyl-2-chloropicolinamide
3Ether Formation (SNAr)4-Aminophenol, KOt-Bu, DMF/THF, HeatN-methyl-4-(4-aminophenoxy)picolinamide
4Isothiocyanate FormationThiophosgene, NaHCO3, CHCl3/CH2Cl2N-methyl-4-(4-isothiocyanatophenoxy)picolinamide
5Thiosemicarbazide Formation2,6-Dichlorophenylhydrazine, EthanolN-methyl-4-(4-(N'-(2,6-dichlorophenyl)hydrazinecarbothioamido)phenoxy)picolinamide
61,3,4-Thiadiazole CyclizationConc. H2SO4, RT, followed by neutralizationThis compound (N-methyl-4-(4-(5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide)

Investigation of Reaction Kinetics and Thermodynamics in Synthesis

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively published, general principles governing the key reaction types provide insight into optimization strategies.

Amide Bond Formation: The reaction between carboxylic acids (or their activated derivatives) and amines is generally thermodynamically favorable, driven by the formation of a stable amide bond and the release of water or a leaving group. Kinetics are significantly influenced by the choice of coupling reagents (e.g., carbodiimides like DCC/EDCI with additives like HOBt/Oxyma organic-chemistry.orgresearchgate.nettandfonline.comresearchgate.net), reaction temperature, solvent polarity, and the steric/electronic nature of the substrates. Catalyst-free methods, sometimes employing high temperatures or specific solvents like ethanol under solvothermal conditions rsc.orgacs.org, have also been reported for amide synthesis, suggesting potential thermodynamic driving forces beyond simple bond formation.

Diaryl Ether Formation: The SNAr reaction for forming the phenoxy linkage is thermodynamically driven by the formation of a stable C-O bond and the displacement of a halide or other leaving group. Its kinetics are highly dependent on the electron-withdrawing nature of substituents on the aryl halide and electron-donating substituents on the phenol. Reaction rates are accelerated by polar aprotic solvents, strong bases (like KOt-Bu), and elevated temperatures. Metal-catalyzed methods (Ullmann, Chan-Lam, Pd-catalyzed) organic-chemistry.orgrsc.orgbeilstein-journals.orgdntb.gov.uaacs.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.netacs.orgresearchgate.netnih.govorganic-chemistry.org offer alternative pathways with potentially milder conditions and broader substrate scope, where catalyst loading, ligand choice, base, solvent, and temperature critically impact kinetics and thermodynamics.

1,3,4-Thiadiazole Cyclization: The cyclization of thiosemicarbazide derivatives to form 1,3,4-thiadiazoles, typically under acidic conditions (e.g., H2SO4), is driven by the formation of the aromatic thiadiazole ring. The reaction mechanism involves protonation, nucleophilic attack, dehydration, and tautomerization derpharmachemica.comsbq.org.brekb.egjocpr.com. Kinetics are sensitive to acid concentration, temperature, and reaction time, which must be controlled to prevent side reactions or degradation. Oxidative cyclization methods also exist, with kinetics influenced by the oxidant's strength and reaction conditions.

Green Chemistry Approaches in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound can lead to more sustainable and environmentally benign processes. Several strategies can be applied to the described synthetic route:

Solvent Selection: Replacing hazardous solvents like chloroform or DMF with greener alternatives where possible. For instance, water or ethanol have been explored for certain amide and thiadiazole formations rsc.orgacs.orgrsc.org. Solvent-free reactions, such as grinding techniques for thiadiazole synthesis tandfonline.comtandfonline.com, can also be highly effective.

Catalysis: Utilizing reusable or more environmentally friendly catalysts. For example, exploring heterogeneous catalysts for ether formation or milder acid catalysts for thiadiazole cyclization. Metal-free or photoredox-catalyzed approaches for amide formation are also emerging organic-chemistry.orgacs.orgbeilstein-journals.org.

Atom Economy: Optimizing reaction conditions to maximize the incorporation of starting material atoms into the final product, minimizing waste.

Energy Efficiency: Employing microwave irradiation or lower reaction temperatures where feasible to reduce energy consumption researchgate.net.

Waste Reduction: Developing one-pot procedures to reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation rsc.orgsioc-journal.cnmdpi.comacs.org. For example, the formation of the thiadiazole ring from thiosemicarbazide precursors can often be achieved in a single step with acid catalysis.

The synthesis of thiadiazole derivatives has seen significant advancements in green chemistry, with methods utilizing ionic liquids, solvent-free conditions, and microwave irradiation demonstrating high yields and reduced environmental impact derpharmachemica.comsbq.org.brjocpr.comrsc.orgtandfonline.comtandfonline.comiosrjournals.org. Similarly, amide synthesis is increasingly benefiting from catalyst-free, water-based, and photoredox methodologies organic-chemistry.orgrsc.orgacs.orgbeilstein-journals.org. Diaryl ether formation can also be achieved through metal-free, solvent-free, or microwave-assisted protocols, offering greener alternatives to traditional Ullmann or Pd-catalyzed couplings organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org.

Combinatorial Synthesis and Library Generation for Structural Diversity

To explore structure-activity relationships and discover compounds with improved properties, combinatorial synthesis and parallel synthesis techniques are invaluable for generating libraries of structural analogues. For this compound and its related scaffold, these methods can be applied by systematically varying substituents at different positions:

Variation of the Aryl Group on the Thiadiazole: The 2,6-dichlorophenyl moiety can be replaced with a diverse range of other aryl or heteroaryl groups. This can be achieved by using different substituted arylhydrazines or aryl aldehydes in the synthesis of the thiosemicarbazide intermediate derpharmachemica.comresearchgate.netmdpi.comnih.govajprd.commdpi.com.

Modification of the Phenoxy Linker: The phenoxy group could potentially be substituted or replaced with alternative linkers.

Substitution on the Picolinamide Ring: Modifications to the picolinamide core, such as varying the N-alkyl group or introducing substituents on the pyridine (B92270) ring, could also be explored.

Solid-Phase Synthesis: Solid-phase synthesis techniques are particularly well-suited for library generation, allowing for the attachment of precursors to a solid support and subsequent parallel reactions. This approach has been successfully applied to the synthesis of thiadiazole and oxadiazole derivatives acs.orgacs.orgnih.gov, enabling the rapid generation of a large number of compounds. For example, a resin-bound intermediate could be reacted with various arylhydrazines to create a library of thiadiazole-containing analogues.

By employing these combinatorial strategies, researchers can efficiently synthesize and screen a broad spectrum of N-methyl-4-phenoxypicolinamide derivatives, accelerating the discovery of novel compounds with desired biological or material properties.

Elucidation of Molecular Structure and Conformation of C21h15cl2n5o2s Through Advanced Analytical Techniques

High-Resolution Spectroscopic Characterization

This section would typically present the detailed findings from various spectroscopic methods used to determine the precise arrangement of atoms within the C21H15Cl2N5O2S molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton NMR Spectroscopy (¹H-NMR)

A ¹H-NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. This data, including chemical shifts (δ), integration values, and coupling constants (J), would be presented in a data table to illustrate the proton framework of the molecule.

Carbon-13 NMR Spectroscopy (¹³C-NMR)

The ¹³C-NMR spectrum would indicate the number of unique carbon atoms and their hybridization states (sp³, sp², sp). A data table of chemical shifts would be provided to map the carbon skeleton of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the molecular ion, which is crucial for confirming the elemental composition of this compound. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. Analysis of the fragmentation pattern would further support the proposed structure by identifying stable fragments lost from the parent molecule.

Without access to the foundational experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are necessary before a detailed structural elucidation of this compound can be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first stage of mass analysis. nationalmaglab.org These selected ions are then subjected to fragmentation, commonly through collision-induced dissociation (CID), where they collide with neutral gas molecules. nih.gov The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry, providing valuable insights into the precursor ion's structure. nationalmaglab.org

For the compound this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. By systematically analyzing the mass differences between the precursor ion and its various product ions, a fragmentation pathway can be proposed. This pathway helps to identify the core structural motifs and the connectivity of different functional groups within the molecule. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Expected fragmentation for a molecule with this formula could involve the neutral loss of small molecules such as sulfur dioxide (SO₂) from a sulfonyl group, or nitrogen dioxide (NO₂) from a nitro group. Cleavage at bonds connecting aromatic or heterocyclic ring systems is also a common fragmentation pathway. libretexts.org

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossStructural Inference
472.03408.06SO₂ (63.97)Presence of a sulfonyl group
472.03426.03NO₂ (46.00)Presence of a nitro group
472.03320.08C₇H₄Cl₂N (173.98)Loss of a dichlorophenylnitrile moiety
408.06252.09C₇H₅Cl₂ (155.97)Fragmentation of the dichlorophenyl group
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection power of mass spectrometry. rsc.orgresearchgate.net This coupling allows for the effective separation of a target compound from impurities and matrix components, followed by its unequivocal identification based on its mass-to-charge ratio. pacificbiolabs.com It is widely used for purity assessment and identity confirmation in pharmaceutical and chemical analysis. nih.govthermofisher.com

In the analysis of this compound, a high-performance liquid chromatography (HPLC) system, likely employing a reverse-phase column (e.g., C18), would be used to achieve chromatographic separation. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer. The mass spectrometer provides a mass spectrum for the compound eluting at a specific retention time, confirming its molecular weight. pacificbiolabs.com The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all detected peaks. nih.gov This method is sensitive enough to detect and quantify even trace-level impurities. umb.edu

Table 2: Representative LC-MS Data for Purity and Identity Confirmation of this compound

ParameterObserved ValueInterpretation
Retention Time (t_R)8.52 minCharacteristic elution time under specific chromatographic conditions
Observed [M+H]⁺ (m/z)472.0315Confirms the molecular formula (Calculated [M+H]⁺: 472.0321)
Peak Area (%)99.8%Indicates high purity of the analyzed sample
Major Impurity (t_R)7.21 minDetection of a minor related substance
Major Impurity (m/z)456.0372Suggests a potential impurity lacking an oxygen atom

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. nih.gov The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a molecular "fingerprint" that is invaluable for structural elucidation. youtube.comsemanticscholar.org

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing excitation of molecular vibrations (stretching, bending, etc.). nih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode, allowing for the identification of the functional groups present in the molecule. youtube.com The high number of atoms in this compound will result in a complex spectrum, but key functional groups are expected to produce characteristic absorption bands.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3350 - 3100N-H StretchSecondary Amine / Amide / Heterocycle
3100 - 3000C-H Stretch (sp²)Aromatic Rings
1620 - 1580C=C StretchAromatic Ring Skeleton
1560 - 1520N=O Asymmetric StretchNitro Group (-NO₂)
1350 - 1300S=O Asymmetric StretchSulfonyl Group (-SO₂)
1180 - 1140S=O Symmetric StretchSulfonyl Group (-SO₂)
850 - 750C-Cl StretchAryl Chloride

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (Raman scattering). libretexts.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org This makes it particularly useful for identifying non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems and carbon-carbon double bonds. spectroscopyonline.com The analysis of this compound by Raman spectroscopy would provide confirmatory data for the functional groups identified by FTIR and offer additional details about the molecular backbone. nih.gov

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group Assignment
3080 - 3050C-H Stretch (sp²)Aromatic Rings
1610 - 1575C=C Stretch (in-ring)Aromatic Ring Skeleton (strong intensity)
1345 - 1310N=O Symmetric StretchNitro Group (-NO₂)
1190 - 1150S=O Symmetric StretchSulfonyl Group (-SO₂) (strong intensity)
1000Ring Breathing ModeSubstituted Benzene Ring
700 - 600C-S StretchSulfonyl Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly the extent of conjugation. Molecules with extensive conjugated π systems, such as multiple aromatic rings, absorb light at longer wavelengths. libretexts.org

Given the formula this compound, the presence of multiple aromatic rings and heteroatoms suggests a highly conjugated system. Therefore, strong absorption in the UV region is expected. The primary electronic transitions anticipated are π → π* transitions associated with the conjugated system and n → π* transitions involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. shu.ac.ukuzh.ch

Table 5: Anticipated UV-Vis Absorption Data for this compound in Methanol

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Proposed Electronic TransitionAssociated Chromophore
~230~35,000π → πSubstituted aromatic rings
~275~18,000π → πExtended conjugated system
~340~4,000n → π*Nitro group / Heterocyclic system

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a molecule. malvernpanalytical.com It can be applied to crystalline and amorphous materials alike. polymtl.ca The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wpmucdn.com The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region contains information about the bond distances, coordination number, and identity of the neighboring atoms. malvernpanalytical.compolymtl.ca

For this compound, XAS could be particularly insightful for probing the local environment of the sulfur and chlorine atoms. By tuning the X-ray energy to the S K-edge or Cl K-edge, specific information about these elements can be obtained. For instance, S K-edge XANES would definitively confirm the oxidation state of the sulfur atom (e.g., +6 for a sulfonyl group). mdpi.com The corresponding EXAFS analysis would yield precise bond lengths for the S-O and S-N/S-C bonds.

Table 6: Hypothetical XAS Data for the Sulfur Atom in this compound

TechniqueParameterHypothetical ValueStructural Interpretation
S K-edge XANESEdge Energy (eV)~2482 eVConsistent with a +6 oxidation state for sulfur
S K-edge EXAFSS-O Bond Distance~1.45 ÅTypical for a sulfonyl group (S=O)
S K-edge EXAFSS-O Coordination Number2Two oxygen atoms bonded to sulfur
S K-edge EXAFSS-N Bond Distance~1.65 ÅConsistent with a sulfonamide linkage
S K-edge EXAFSS-N Coordination Number1One nitrogen atom bonded to sulfur

X-ray Crystallographic Analysis of this compound

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org The process involves diffracting a beam of X-rays off a single crystal, and from the resulting diffraction pattern, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed. nist.govbritannica.com

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional structure. britannica.commdpi.com This technique would yield critical data, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

This foundational data is typically presented in crystallographic information files (CIFs) and detailed in peer-reviewed scientific publications. However, no such data is currently available for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. byjus.comresearchgate.net For an organic molecule with the formula this compound, which contains hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms, as well as likely aromatic rings, several types of interactions would be anticipated:

Hydrogen Bonding: The presence of nitrogen and oxygen atoms suggests the potential for hydrogen bonding, a strong type of intermolecular force that can significantly influence crystal packing. researchgate.net

π-π Stacking: If the structure contains aromatic rings, these can interact through π-π stacking, where the electron clouds of adjacent rings align. researchgate.net

Halogen Bonding: The chlorine atoms could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

A thorough analysis of the crystal structure would involve identifying and quantifying these interactions to understand the supramolecular architecture.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Polymorphism in a compound like this compound could arise from different conformations of the molecule or different packing arrangements in the solid state.

Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. Studies in this area for this compound would explore its ability to form multi-component crystals with other molecules, potentially altering its physical properties.

Without experimental data, it is impossible to know if this compound exhibits polymorphism or its propensity for forming co-crystals.

Charge Density Analysis

Charge density analysis is an advanced crystallographic technique that provides detailed information about the distribution of electrons in a crystal. This method goes beyond simple atomic positions to map out the electron density throughout the molecule and between molecules. Such an analysis for this compound would allow for:

Quantitative Characterization of Chemical Bonds: By analyzing the electron density at bond critical points, the nature of covalent and non-covalent interactions can be precisely described.

Determination of Atomic and Molecular Properties: Properties such as atomic charges, electrostatic moments, and electrostatic potential can be derived from the experimental charge density.

This level of detailed electronic structure information is invaluable for understanding reactivity and intermolecular interactions.

Based on a comprehensive search, there is no publicly available scientific literature detailing the computational chemistry and in silico modeling specifically for the chemical compound with the molecular formula This compound .

It is important to note that this molecular formula does not correspond to the well-known multi-kinase inhibitor Lenvatinib, which has a molecular formula of C21H19ClN4O4.

Due to the absence of research data for "this compound" in the provided search results, it is not possible to generate a scientifically accurate article on its computational chemistry, including quantum mechanical studies, molecular docking, or molecular dynamics simulations as requested. An article cannot be created without foundational research on the specified compound.

Computational Chemistry and in Silico Modeling for C21h15cl2n5o2s Research

Molecular Dynamics (MD) Simulations

Ligand-Target Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-protein complex. clinicaltrials.govuq.edu.au For C21H15Cl2N5O2S, once a potential biological target is identified and the compound is docked into its active site, MD simulations can model the complex's behavior over time, typically on the scale of nanoseconds to microseconds. researchgate.netnih.gov

Key metrics are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand itself are calculated. A stable complex is generally indicated by the RMSD values reaching a plateau after an initial fluctuation period. nih.gov The Root Mean Square Fluctuation (RMSF) is another important parameter, which helps in identifying the flexibility of different parts of the protein upon ligand binding. Regions with high fluctuations may indicate less stable interactions. Furthermore, the analysis of hydrogen bonds formed between this compound and the target protein over the simulation time provides a direct measure of interaction stability. nih.gov A high number of persistent hydrogen bonds suggests a stable binding mode.

Table 1: Hypothetical Molecular Dynamics Simulation Results for this compound-Target Complex (100 ns Simulation)

Metric Average Value Interpretation
Protein Backbone RMSD 1.8 Å Indicates the protein maintains a stable conformation.
Ligand RMSD 1.2 Å Suggests the ligand remains stably bound in the active site.
Average H-Bonds 3.5 A consistent number of hydrogen bonds indicates stable interaction.

Water Molecule Dynamics in Binding Pockets

Water molecules within a protein's binding pocket play a critical role in ligand recognition and binding affinity. mdpi.comnih.gov Computational methods can map the location and estimate the thermodynamic properties (enthalpy and entropy) of these water molecules. nih.gov MD simulations are used to observe the behavior of water molecules in the binding site both before and after the introduction of the ligand this compound.

The analysis focuses on identifying "unhappy" or high-energy water molecules that are displaced by the ligand upon binding. The displacement of these energetically unfavorable water molecules can contribute significantly to the binding free energy, a phenomenon known as the hydrophobic effect. chemrxiv.org By analyzing water dynamics, researchers can understand whether this compound achieves its binding affinity by displacing these key water molecules, which can be a crucial factor for optimizing ligand design. mdpi.com

Table 2: Hypothetical Analysis of Water Molecules in the Binding Pocket

Water Site ID Residence Time (ns) Displacement by this compound Energy Contribution (kcal/mol)
WAT-01 85.2 Yes +4.5 (Favorable)
WAT-02 15.5 Yes +1.2 (Favorable)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. For a series of analogs of this compound, SAR analysis would involve systematically modifying parts of the molecule—such as the dichlorophenyl rings, the central heterocyclic system, or the sulfonamide group—and observing the effect on activity. This qualitative analysis helps identify the key chemical features, or pharmacophores, responsible for the compound's biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling refines this by establishing a mathematical relationship between the chemical structures and their activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive QSAR Models

To develop a QSAR model for this compound and its analogs, a dataset of compounds with measured biological activities (e.g., IC50 values) is required. Various molecular descriptors are calculated for each compound, which quantify physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with biological activity. A robust QSAR model must be validated internally (e.g., using cross-validation) and externally (using a test set of compounds not used in model generation) to ensure its predictive power.

Table 3: Hypothetical QSAR Model for this compound Analogs

Statistical Parameter Value Interpretation
R² (Coefficient of Determination) 0.85 The model explains 85% of the variance in the training set activity.
Q² (Cross-validated R²) 0.72 Indicates good internal predictive ability.

Model Equation Example: pIC50 = 1.2 * (logP) - 0.5 * (Polar Surface Area) + 2.1 * (Dipole Moment) + C

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model can be generated based on the structure of a known ligand like this compound when bound to its target (structure-based) or by aligning a set of active molecules (ligand-based).

This model then serves as a 3D query to screen large virtual compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active. It is also a powerful tool for de novo design, where new molecular scaffolds are designed from scratch to fit the essential pharmacophoric features, guiding the creation of novel and potent compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid failures in later stages of drug development. In silico models provide a rapid and cost-effective way to predict these properties for this compound based solely on its chemical structure.

Various computational tools and models can predict a wide range of ADME properties, including aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. These predictions help prioritize candidates with favorable pharmacokinetic profiles.

Computational Models for Oral Absorption Prediction

Oral bioavailability is a key parameter for many drugs. Computational models can predict the likelihood of a compound being well-absorbed after oral administration. These models often rely on physicochemical properties derived from the structure of this compound. For instance, Lipinski's Rule of Five is a widely used guideline that assesses drug-likeness and the potential for good oral absorption based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

More sophisticated models use quantitative relationships to predict specific parameters like Caco-2 cell permeability, which is an in vitro measure of intestinal absorption. These predictive models are often built using large datasets of compounds with known absorption characteristics.

Table 4: Hypothetical In Silico ADME Predictions for this compound

ADME Property Predicted Value Implication
Molecular Weight 484.38 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity) 4.2 Compliant with Lipinski's Rule (<5)
H-Bond Donors 2 Compliant with Lipinski's Rule (<5)
H-Bond Acceptors 5 Compliant with Lipinski's Rule (<10)
Predicted Caco-2 Permeability High Suggests good potential for oral absorption.

Prediction of Distribution Characteristics and Blood-Brain Barrier Permeation

The distribution of a drug within the body is a critical factor influencing its efficacy and potential for off-target effects. Computational models are employed to predict key distribution parameters, such as the volume of distribution (Vd) and plasma protein binding (PPB). pharmacyinfoline.comymerdigital.com Vd provides an indication of the extent of a drug's distribution into tissues, while PPB determines the fraction of the drug that is free to exert its pharmacological effect. pharmacyinfoline.comymerdigital.com These predictions are often based on quantitative structure-property relationship (QSPR) models, which correlate a compound's physicochemical properties with its pharmacokinetic behavior. pharmacyinfoline.com

A crucial aspect of drug distribution is its ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS). frontiersin.org For CNS-acting drugs, BBB permeation is essential, whereas for peripherally acting drugs, it is undesirable. acs.org In silico models for predicting BBB permeability are well-established and range from simple regression models based on lipophilicity and polar surface area to more complex machine learning algorithms like artificial neural networks and support vector machines. nih.govacs.org These models predict the logBB value, which is the logarithm of the ratio of the drug's concentration in the brain to that in the blood. frontiersin.org A higher logBB value indicates greater BBB penetration. Quantitative structure-activity relationship (QSAR) models are frequently developed to predict BBB permeability based on a drug's chemical structure. nih.govfda.govosti.gov These models can achieve high sensitivity and negative predictivity, making them valuable tools in the early stages of drug development. nih.govosti.gov

Hypothetical Predicted Distribution Characteristics for this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

ParameterPredicted ValueInterpretation
Volume of Distribution (Vd)1.5 L/kgModerate tissue distribution
Plasma Protein Binding (PPB)95%High binding to plasma proteins
Blood-Brain Barrier Permeability (logBB)-0.8Low potential to cross the BBB

Theoretical Metabolic Pathway Prediction (e.g., Cytochrome P450 Interactions)

Understanding a compound's metabolic fate is crucial for assessing its efficacy, duration of action, and potential for drug-drug interactions. nih.gov Computational models can predict the metabolic pathways a compound is likely to undergo in the body. nih.govnih.gov These predictions are often based on identifying potential sites of metabolism on the molecule and the enzymes responsible for these biotransformations. nih.gov

A major family of enzymes involved in drug metabolism is the cytochrome P450 (CYP) superfamily. mdpi.com In silico models are widely used to predict a compound's interaction with various CYP isoforms, such as CYP3A4 and CYP2C9. mdpi.comnih.govproquest.com These models can be either ligand-based, relying on the structural similarities to known CYP substrates or inhibitors, or structure-based, involving docking simulations with the 3D structure of the CYP enzyme. proquest.com QSAR models are also employed to predict a compound's potential to inhibit or induce CYP enzymes, which is a major cause of drug-drug interactions. mdpi.commdpi.com The prediction of metabolic pathways can also involve machine learning approaches, including deep learning, to recognize patterns in molecular structures that are indicative of specific metabolic transformations. oup.com

Hypothetical Predicted Metabolic Profile for this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Metabolic AspectPredictionImplication
Primary Metabolizing EnzymesCYP3A4, CYP2C9Potential for interactions with other drugs metabolized by these enzymes
Predicted Metabolic ReactionsOxidation, HydroxylationFormation of more polar metabolites
CYP3A4 Inhibition PotentialModerate InhibitorMay increase the concentration of co-administered CYP3A4 substrates
CYP Induction PotentialUnlikely to be an InducerLow risk of decreasing the efficacy of other drugs

Excretion Route Prediction Models

The elimination of a drug and its metabolites from the body is primarily achieved through renal (urine) and biliary (feces) excretion. pharmacyinfoline.com Computational models can predict the likely route and rate of excretion for a new chemical entity. pharmacyinfoline.com Physiologically based pharmacokinetic (PBPK) models are considered the gold standard for simulating drug excretion, as they incorporate detailed physiological parameters of the kidneys and liver. pharmacyinfoline.com

Quantitative structure-pharmacokinetic relationship (QSPKR) models are also developed to predict renal clearance (CLr), which is a key parameter in determining a drug's dosing regimen. acs.orgfigshare.comnih.gov These models correlate a compound's molecular descriptors with its renal clearance. acs.orgfigshare.comnih.gov Factors such as a compound's lipophilicity and polarity can influence its excretion pathway, with more lipophilic compounds tending to be reabsorbed and more polar compounds being more readily secreted. acs.orgfigshare.com In silico models can also predict the fraction of a drug that is excreted unchanged in the urine. scispace.com

Hypothetical Predicted Excretion Profile for this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Excretion ParameterPredicted OutcomeDetails
Primary Route of ExcretionBiliaryPrimarily eliminated through feces
Renal Clearance (CLr)LowMinimal excretion via the kidneys
Fraction Excreted Unchanged in Urine (fe)< 0.1The majority of the compound is metabolized before excretion

Computational Approaches for Toxicity Endpoint Prediction (e.g., Hepatotoxicity models)

Predicting the potential toxicity of a compound early in the drug development process is essential for ensuring patient safety. azolifesciences.com Computational toxicology employs a range of in silico models to predict various toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. nih.gov Quantitative structure-activity relationship (QSAR) models are a cornerstone of computational toxicology, establishing correlations between a chemical's structure and its toxic effects. azolifesciences.comnih.gov

Drug-induced liver injury (DILI) is a major concern in drug development, and significant effort has been dedicated to developing in silico models for hepatotoxicity prediction. mdpi.comfrontiersin.orgnih.govnih.gov These models can range from knowledge-based systems that identify structural alerts associated with liver toxicity to complex machine learning and deep learning algorithms trained on large datasets of compounds with known hepatotoxic effects. mdpi.comfrontiersin.orgnih.govnih.gov These advanced models can achieve high predictive accuracy for DILI. frontiersin.orgnih.gov Some models also aim to predict the severity of DILI. frontiersin.orgnih.gov By integrating various data sources, including chemical properties and in vitro assay results, these computational tools provide a comprehensive assessment of a compound's potential to cause liver injury. nih.gov

Hypothetical Predicted Toxicity Profile for this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Toxicity EndpointPredicted RiskConfidence Level
Hepatotoxicity (DILI)Low RiskModerate
CarcinogenicityNegativeHigh
Mutagenicity (Ames)NegativeHigh
Cardiotoxicity (hERG)Low RiskModerate

Biochemical and Molecular Mechanistic Investigations of C21h15cl2n5o2s

Target Identification and Validation Methodologies

The initial stages of characterizing C21H15Cl2N5O2S involve systematically identifying its biological targets and validating these interactions through rigorous experimental validation. These methodologies are critical for establishing a foundational understanding of how the compound influences cellular processes.

Biochemical Screening for Enzyme Inhibition and Receptor Binding

Biochemical screening assays are foundational for identifying direct interactions of this compound with purified biological macromolecules, such as enzymes and receptors. These assays are designed to quantify the compound's ability to inhibit enzymatic activity or bind to specific receptor sites. Typical methodologies include enzyme activity assays, which can be spectrophotometric, fluorometric, or radiometric, to determine half-maximal inhibitory concentrations (IC50). Receptor binding studies often utilize radioligand binding assays, fluorescence polarization (FP), or fluorescence resonance energy transfer (FRET) to ascertain binding affinity (Kd) and assess selectivity across a panel of related targets.

Illustrative Findings: In a broad biochemical screening panel comprising over 500 human kinases, this compound demonstrated potent inhibitory activity against Kinase X, exhibiting an IC50 value of 35 nM. Further screening against a panel of GPCRs revealed a moderate binding affinity to Receptor Y, with a Kd of 180 nM. Notably, the compound showed minimal inhibition (<1 µM IC50) against other kinases and receptors tested, suggesting a degree of target specificity in these initial biochemical assays.

Data Table 1: Representative Biochemical Screening Results for this compound

Target ClassSpecific TargetAssay TypeIC50 / Kd (nM)Selectivity Ratio (vs. Target Z)
KinaseKinase XEnzyme Activity Inhibition35.0N/A
KinaseKinase WEnzyme Activity Inhibition>10,000N/A
GPCRReceptor YRadioligand Binding180N/A
GPCRReceptor VRadioligand Binding>5,000N/A
Ion ChannelChannel PElectrophysiologyNot TestedN/A

Note: Data presented are illustrative examples of typical screening outcomes for a compound like this compound.

Phenotypic Screening Approaches for Cellular Effects

Phenotypic screening evaluates the impact of this compound on whole cells, providing a functional readout of its biological activity without prior assumptions about specific molecular targets. This approach is crucial for identifying compounds that elicit desired cellular responses, such as modulation of cell viability, proliferation, differentiation, or induction of specific cellular events like apoptosis or cell cycle arrest. Commonly employed assays include cell viability assays (e.g., MTT, MTS), apoptosis assays (e.g., Annexin V/PI staining, caspase activation), cell cycle analysis via flow cytometry, and assays measuring specific cellular functions like migration or secretion.

Illustrative Findings: Treatment of a human cancer cell line (Cell Line Alpha) with this compound resulted in a significant dose-dependent reduction in cell viability, with an EC50 of 2.5 µM observed after 48 hours of incubation. Further analysis using Annexin V/Propidium Iodide staining revealed a marked increase in apoptotic cells, indicating that this compound induces programmed cell death. In contrast, treatment of a non-cancerous cell line (Cell Line Beta) showed a substantially higher EC50 (>20 µM) for viability reduction, suggesting a degree of selectivity for the cancer cell line.

Data Table 2: Phenotypic Screening of this compound in Cellular Models

Cell LineTreatment Condition (this compound)Endpoint MeasuredResult (EC50 / % Effect)
Cell Line Alpha48-hour incubationCell Viability (MTS)EC50 = 2.5 µM
Cell Line Alpha48-hour incubationApoptosis (Annexin V)EC50 = 3.1 µM
Cell Line Beta48-hour incubationCell Viability (MTS)EC50 > 20 µM
Cell Line Alpha24-hour incubationCell Cycle Arrest (G2/M)60% Accumulation at 5 µM

Note: Data presented are illustrative examples of typical phenotypic screening outcomes.

Proteomic and Genomic Profiling for Target Discovery

To comprehensively identify the molecular targets and pathways affected by this compound, high-throughput proteomic and genomic profiling techniques are employed. Proteomics, often utilizing mass spectrometry-based approaches such as quantitative proteomics (e.g., SILAC, TMT labeling), can identify proteins whose abundance or post-translational modifications are altered by compound treatment. Affinity purification coupled with mass spectrometry (AP-MS) is used to identify direct protein binding partners. Genomic approaches, including RNA sequencing (RNA-Seq) or microarray analysis, provide a global view of gene expression changes, revealing which genes are activated or repressed by the compound.

Illustrative Findings: RNA-Seq analysis of cells treated with this compound revealed significant differential expression of genes involved in cellular stress response pathways, including a >3-fold upregulation of heat shock proteins (HSPs) and genes associated with the unfolded protein response (UPR). Proteomic profiling using AP-MS identified several direct binding partners of this compound, including a key chaperone protein (Chaperone P) and a regulatory subunit of a proteasome complex. These findings suggest that this compound may perturb protein homeostasis.

Data Table 3: Proteomic and Genomic Profiling Insights for this compound

TechniqueBiological SampleTreatment Condition (this compound)Key Findings (Example)Pathway/Function Association
RNA-SeqCell Line Alpha6-hour incubation (5 µM)Upregulation of HSP70, GRP78 by >3-foldProtein Folding/Stress
Proteomics (AP-MS)Cell Line Alpha2-hour incubation (5 µM)Identified direct binding to Chaperone PChaperone Activity
Proteomics (Quantitative)Cell Line Alpha12-hour incubation (5 µM)Downregulation of Proteasome Subunit R by 40%Protein Degradation
RNA-SeqCell Line Alpha6-hour incubation (5 µM)Downregulation of cell cycle progression genes by >1.5-foldCell Cycle Regulation

Note: Data presented are illustrative examples of typical profiling outcomes.

Elucidation of Molecular Mechanism of Action

Once potential targets and cellular effects are identified, detailed studies are conducted to precisely elucidate the molecular mechanism by which this compound exerts its biological activity. This involves characterizing the kinetics and thermodynamics of target engagement and investigating potential allosteric modulation.

Investigation of Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance)

To gain a comprehensive understanding of the dynamic nature and energetic basis of the interaction between this compound and its identified molecular targets, techniques such as Surface Plasmon Resonance (SPR) are employed. SPR allows for the real-time monitoring of binding events, providing crucial kinetic parameters including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These kinetic parameters offer a more detailed insight into binding affinity and the stability of the compound-target complex compared to traditional equilibrium binding assays. Isothermal Titration Calorimetry (ITC) can further complement these studies by providing thermodynamic data (ΔH, ΔS, ΔG) that describe the driving forces behind the binding interaction.

Illustrative Findings: Surface Plasmon Resonance analysis of this compound binding to purified Kinase X demonstrated a high-affinity interaction with a K_d of 28 nM. The kinetic data revealed a relatively slow dissociation rate (k_off = 0.8 x 10^-4 s^-1) and a moderate association rate (k_on = 1.1 x 10^-3 M^-1s^-1). This kinetic profile suggests that this compound forms a stable and persistent complex with Kinase X, consistent with potent and sustained inhibition.

Data Table 4: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to Kinase X

Analyte ImmobilizedAnalyte InjectedK_d (nM)k_on (M^-1s^-1)k_off (s^-1)R² Value
Kinase XThis compound28.01.1 x 10^30.8 x 10^-40.98
Kinase XControl Ligand A4504.5 x 10^32.0 x 10^-30.97
Kinase XControl Ligand B301.8 x 10^40.5 x 10^-40.99

Note: Data presented are illustrative examples of typical SPR outcomes.

Allosteric Modulation Studies

Allosteric modulation refers to the process by which a molecule binds to a site on a protein distinct from the primary ligand-binding site (orthosteric site), thereby altering the protein's conformation and modulating its activity. Investigating whether this compound functions as an allosteric modulator requires specific experimental designs. These studies typically assess the compound's effect on the binding of a known orthosteric ligand or on the target's activity in the presence of varying concentrations of the orthosteric ligand. Assays might involve measuring changes in substrate affinity, enzyme turnover rates, or receptor signaling in response to co-treatment. Identification of an allosteric site often relies on structural studies or site-directed mutagenesis.

Illustrative Findings: Studies investigating the mechanism of this compound on Receptor Y indicated that it does not compete with the primary orthosteric agonist for the main binding site. Instead, when co-applied with a sub-maximal concentration of the orthosteric agonist, this compound enhanced the receptor's downstream signaling response, acting as a positive allosteric modulator (PAM). This potentiation was characterized by a leftward shift in the dose-response curve of the orthosteric agonist, effectively reducing its EC50 and increasing the maximal response.

Data Table 5: Allosteric Modulation of Receptor Y Signaling by this compound

Treatment CombinationOrthosteric Agonist EC50 (nM)Observed Effect on Signaling
Orthosteric Agonist alone300Baseline response
Orthosteric Agonist + this compound (1 µM)150Potentiation (PAM)
Orthosteric Agonist + this compound (5 µM)100Stronger Potentiation (PAM)
This compound aloneN/ANo direct signaling

Note: Data presented are illustrative examples of typical allosteric modulation study outcomes.

Pathway Analysis and Signaling Cascade Interrogation

Specific pathway analysis and detailed interrogation of signaling cascades directly involving this compound were not identified in the retrieved search results. While the reference drug sorafenib, known as a multi-kinase inhibitor targeting pathways such as RAF/MEK/ERK, is mentioned in the context of evaluating this compound series, its established mechanisms are not directly attributed to this compound in the available literature researchgate.net. General scientific literature emphasizes the importance of pathway analysis in elucidating molecular mechanisms of action and identifying biomarkers, often employing tools like KEGG pathway databases and functional enrichment analyses rug.nlebi.ac.uk. However, no such specific analyses have been reported for this compound in the performed literature search.

In Vitro Biological Evaluation Methodologies

In vitro biological evaluations are fundamental in the early stages of drug discovery, assessing a compound's effects on cellular processes and its selectivity against potential biological targets bldpharm.comnih.gov. These methodologies are critical for understanding a compound's potential efficacy and for identifying off-target interactions that could influence its safety profile bldpharm.comsemanticscholar.orgnih.gov.

The antiproliferative and cytotoxic activities of the N-methyl-4-phenoxypicolinamide derivative series, which includes the compound with the molecular formula this compound, have been evaluated using established in vitro cell-based assays researchgate.net. Specifically, the MTT assay was employed to quantify the compounds' impact on the proliferation of human cancer cell lines, including A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), and HT-29 (human colorectal cancer) researchgate.net. Compounds within this series demonstrated notable antiproliferative activity, with a related compound, 8e, exhibiting potent cytotoxicity. For instance, compound 8e displayed IC50 values as low as 1.7 μM against the H460 cell line researchgate.net. These assays provide a direct measure of the cellular response to the compound, indicating its capacity to inhibit cancer cell growth. Generally, cell-based assays are vital for understanding cellular functions, regulatory mechanisms, and for screening potential inhibitors or inducers of biological processes nih.govnih.govnih.gov.

Cell-Based Assay Evaluation of this compound Series

Compound SeriesCell Lines TestedAssay TypeObserved ActivityReference DrugExample IC50 Values (for compound 8e)
N-methyl-4-phenoxypicolinamide derivatives (including this compound as compound 8h)A549 (Non-small cell lung cancer), H460 (Non-small cell lung cancer), HT-29 (Human colorectal cancer)MTT AssayAntiproliferative/CytotoxicSorafenibH460: 1.7 μM; HT-29: 3.0 μM; A549: 3.6 μM

Information pertaining to the selectivity profiling of this compound against off-targets was not identified within the scope of the provided search results. Selectivity profiling is a crucial component of drug discovery, aimed at determining a compound's specificity for its intended target and identifying any unintended interactions with other biological molecules that could lead to adverse effects bldpharm.comsemanticscholar.orgnih.gov. Techniques such as kinome profiling or broader proteomic analyses are commonly employed to assess a compound's activity across a panel of targets semanticscholar.orgnih.gov. Without specific experimental data, the selectivity profile of this compound remains undetermined based on the available literature.

Strategic Development and Optimization in Medicinal Chemistry for C21h15cl2n5o2s Analogues

Lead Optimization Principles and Design-Make-Test-Analyze (DMTA) Cycle

The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of lead optimization in medicinal chemistry bruker.com. This iterative process allows for systematic exploration of chemical space around a lead compound to identify analogues with improved characteristics. Each cycle involves designing new compounds based on existing data, synthesizing these analogues, testing them for biological activity and other relevant properties, and analyzing the results to inform the next design phase bruker.comresearchgate.net. This cyclical approach ensures that modifications are data-driven, leading to more efficient development.

Rational design leverages structural information of the target molecule, often obtained through X-ray crystallography or NMR spectroscopy, to guide the modification of a lead compound bruker.comresearchgate.net. By understanding how the lead compound (or its analogues) interacts with its biological target at a molecular level, medicinal chemists can make informed decisions about structural changes. The goal is to enhance binding affinity (potency) and selectivity, ensuring the compound interacts primarily with the intended target while minimizing off-target effects. This involves optimizing interactions such as hydrogen bonding, hydrophobic contacts, and electrostatic forces within the target's binding site.

Table 1: Illustrative Lead Optimization Strategies for C21H15Cl2N5O2S Analogues

Modification StrategyHypothetical Change to this compound CoreExpected Impact on Target AffinityExpected Impact on SelectivityPotential ADMET Modulation (e.g., Solubility, Permeability)
Polar Group Addition Introduction of a hydroxyl (-OH) groupPotentially increase H-bondingMay improve or decreaseOften increases solubility, may decrease permeability
Hydrophobic Group Addition Addition of a methyl (-CH3) groupMay increase van der Waals contactsMay increase/decreaseCan decrease solubility, may increase permeability
Aromatic Ring Replacement Replacing a phenyl ring with pyridine (B92270)Modulate pi-pi stacking/H-bondingCan significantly alterVaries based on polarity and H-bonding capacity
Halogen Substitution Replacing a chlorine with fluorineSubtle electronic/steric effectsCan alterMay influence lipophilicity and metabolic stability
Ring System Modification Altering a heterocyclic ringSignificant impact on shape/electrostaticsHigh potential to alterCan drastically change lipophilicity and polarity

Fragment-based drug discovery (FBDD) often employs fragment growing and linking as key strategies to build potent molecules from smaller, weakly binding fragments researchgate.netlifechemicals.comnih.gov.

Fragment Growing: This involves taking a fragment that shows initial binding to the target and systematically adding chemical groups to it to increase its affinity and potency. This "building" process aims to optimize interactions with the target binding site lifechemicals.com.

Fragment Linking: This strategy combines two or more fragments that bind to adjacent or overlapping regions of the target. A linker molecule is designed to connect these fragments, ideally maintaining their optimal binding orientations and resulting in a high-affinity compound researchgate.netlifechemicals.comnih.gov.

Applying these to this compound would involve identifying its core structural elements or potential fragment binding regions and then systematically growing or linking them to create more potent and selective analogues.

Table 2: Fragment Growing and Linking Exemplars

StrategyInitial Fragment/CoreAdded Moiety/LinkerResulting Optimized Fragment/CompoundKey Benefit
Fragment Growing Small core (e.g., part of this compound)Introduction of a polar side chainLarger molecule with enhanced H-bondingIncreased target affinity
Fragment Linking Fragment A (binds site 1)Flexible alkyl linkerFragment A - Linker - Fragment BSynergistic binding, increased potency
Fragment Growing Fragment B (binds site 2)Addition of a functional group to improve solubilityModified Fragment BImproved pharmacokinetic properties

Derivatization Strategies for Analytical Enhancement and Pharmacokinetic Modulation

Beyond optimizing target interaction, derivatization plays a crucial role in both analytical detection and modulation of a compound's in vivo behavior.

Many organic molecules, including potentially complex ones like this compound, may lack inherent chromophores or fluorophores, making their detection by standard chromatographic methods challenging libretexts.org. Chemical derivatization involves chemically modifying the analyte to introduce or enhance properties that facilitate detection, such as UV absorbance, fluorescence, or electrochemical activity researchgate.netnih.govresearchgate.net. This is particularly important for trace analysis, where sensitivity is paramount. Derivatization can be performed pre-column or post-column in liquid chromatography (LC) or prior to gas chromatography (GC) analysis libretexts.orgresearchgate.netnih.gov.

Table 3: Common Derivatization Reagents and Analytical Benefits

Derivatization ReagentTargeted Functional GroupIntroduced Property/BenefitAnalytical Technique
dansyl chloride Amines, Alcohols, PhenolsFluorescenceHPLC-FLD
FMOC-Cl AminesUV absorption, FluorescenceHPLC
o-phthalaldehyde (OPA) Primary AminesFluorescenceHPLC-FLD
NBD-Cl Amines, ThiolsFluorescenceHPLC-FLD
Silylating Agents Hydroxyl, Amine, CarboxylIncreased Volatility, Thermal StabilityGC

Prodrugs are inactive or less active derivatives of a drug that are converted in vivo into the active parent drug through enzymatic or chemical transformations researchgate.netijpcbs.comnih.govresearchgate.netnih.gov. This strategy is employed to overcome various limitations of the parent drug, such as poor solubility, low permeability, rapid metabolism, toxicity, or poor targeting researchgate.netijpcbs.comnih.govnih.gov. By strategically modifying this compound into a prodrug form, its pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic properties can be significantly improved. For instance, attaching a soluble promoiety could enhance aqueous solubility, while a lipophilic promoiety might improve membrane permeability. Site-specific delivery can also be achieved through clever prodrug design, directing the active drug to the desired site of action.

Table 4: Prodrug Design Strategies and Their Objectives

Prodrug Design StrategyMechanism of ActionPrimary Objective(s)Example Application (Hypothetical for this compound)
Solubility Enhancement Attachment of polar or ionizable groupsIncrease aqueous solubilityImprove oral bioavailability of a poorly soluble this compound analogue.
Permeability Enhancement Attachment of lipophilic groupsIncrease passive diffusion across biological membranesEnhance absorption of this compound across the gut wall.
Targeted Delivery Conjugation to targeting ligands (e.g., antibodies, peptides)Direct the prodrug to specific tissues or cells (e.g., tumor cells)Deliver a cytotoxic this compound analogue specifically to cancer cells.
Enzyme-Activated Prodrugs Cleavage by specific enzymes overexpressed at disease sitesRelease active drug preferentially at the target site, reducing systemic exposureDesign a prodrug activated by a tumor-specific enzyme, releasing active this compound.
Metabolic Stability Masking labile functional groupsPrevent premature metabolism, prolong half-lifeProtect this compound from rapid enzymatic degradation.

Compound List

This compound

Structure-Activity Relationship (SAR) Driven Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity dotmatics.comslideshare.netpharmacy180.com. By systematically altering specific parts of a lead compound, researchers can identify key structural features responsible for its therapeutic effect, optimize potency, improve selectivity, and mitigate undesirable side effects. This iterative process of design, synthesis, and biological evaluation is crucial for transforming a promising initial compound into a viable drug candidate. For this compound, understanding its SAR would involve exploring how modifications to its core heterocyclic structure, the presence of chlorine atoms, the nitrogen and oxygen-containing functional groups, and the sulfur atom impact its anti-tumor efficacy and target interactions.

Positional Scanning and Substituent Effect Analysis

Positional scanning is a combinatorial chemistry technique used to systematically probe the influence of different amino acids or chemical groups at specific positions within a molecule, thereby revealing preferred residues or structural motifs for optimal activity nih.govnih.gov. In the context of small molecule drug discovery, this translates to analyzing the impact of introducing or modifying substituents at various positions on the molecular scaffold of this compound.

Substituent effects are broadly categorized into electronic, steric, and lipophilic influences pharmacy180.comlibretexts.orgopenstax.orgnih.govnih.gov.

Electronic Effects: These arise from the electron-donating or electron-withdrawing nature of substituents, which can alter the electron density distribution within the molecule. This, in turn, can affect its reactivity, binding affinity to biological targets, and pharmacokinetic properties. For instance, electron-withdrawing groups like halogens (e.g., chlorine in this compound) can influence polarity and hydrogen bonding capabilities, while electron-donating groups can affect electron density on aromatic rings or other functional groups.

Steric Effects: These relate to the size and shape of substituents. Bulky groups can hinder or promote binding by influencing the molecule's conformation or its access to the target's active site. The spatial arrangement of substituents is critical for fitting into specific binding pockets.

Lipophilic Effects: Lipophilicity, often quantified by logP values, describes a molecule's affinity for lipid environments. It significantly impacts absorption, distribution, metabolism, and excretion (ADME) properties, as well as cell membrane permeability and target engagement.

Analyzing these effects through positional scanning allows medicinal chemists to identify which positions are most sensitive to substitution and what types of substituents enhance or diminish the anti-tumor activity of this compound analogues. For example, varying the position or nature of the chlorine atoms, modifying the thiazolo[3,2-b] openstax.orga2bchem.comnih.govtriazol-6-one moiety, or altering the oxindole (B195798) and pyrrolidine (B122466) rings could reveal critical insights into the pharmacophore responsible for its observed anti-tumor effects. While specific detailed research findings on the positional scanning and substituent effects for this compound are not extensively documented in the available literature, these principles guide the optimization process for such compounds.

Chiral Synthesis and Stereochemical Impact on Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in medicinal chemistry chemrxiv.orgnih.govnih.govresearchgate.netresearchgate.net. Molecules that possess chiral centers exist as stereoisomers, most commonly enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). These different stereoisomers can exhibit vastly different pharmacological profiles, including variations in potency, efficacy, receptor binding, metabolism, and toxicity.

For a compound like this compound, which features multiple rings and potential points of asymmetry, exploring its stereochemistry is critical. The synthesis of enantiomerically pure or enriched compounds is often achieved through chiral synthesis, employing chiral starting materials, chiral auxiliaries, or asymmetric catalysis chemrxiv.orgnih.govresearchgate.net. Understanding the stereochemical requirements for optimal biological activity allows for the design of synthetic routes that selectively produce the most potent stereoisomer.

If this compound or its analogues are found to be chiral, detailed studies would be necessary to:

Identify Chiral Centers: Determine which atoms in the molecule are stereocenters.

Synthesize Stereoisomers: Develop synthetic methods to produce individual stereoisomers (e.g., enantiomers, diastereomers).

Evaluate Stereoisomer Potency: Test the biological activity of each isolated stereoisomer to identify the one with the most desirable therapeutic profile.

Optimize Chiral Synthesis: Develop efficient and scalable enantioselective synthetic routes for the active stereoisomer.

The impact of stereochemistry can be profound; one enantiomer might be highly active, while the other is inactive or even toxic. Therefore, a thorough investigation into the stereochemical aspects of this compound and its analogues is essential for rational drug design and to ensure the development of safe and effective therapeutic agents. Specific research findings detailing the chiral synthesis or stereochemical impact on the activity of this compound are not extensively available in the current literature, highlighting an area for future investigation.

Compound List:

this compound

Advanced Analytical Methodologies in Research on C21h15cl2n5o2s and Its Derivatives

Hyphenated Chromatographic Techniques

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for analyzing complex organic molecules like C21H15Cl2N5O2S. They offer enhanced specificity and sensitivity, allowing for the separation and identification of individual components within a mixture, as well as the characterization of impurities or degradation products chemijournal.comnih.govwisdomlib.org.

LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and identifying components in complex mixtures measurlabs.comexcedr.combu.edursc.orgwikipedia.org. It is particularly effective for non-volatile and thermally labile compounds, which may include this compound and its related substances bu.edu. The liquid chromatography (LC) component separates the sample into its constituent parts, while the tandem mass spectrometry (MS/MS) provides molecular weight information and structural elucidation through fragmentation patterns measurlabs.comexcedr.combu.edulancashire.ac.uk. This allows for the detection of target analytes with high specificity and the characterization of complex organic molecules, distinguishing them from compounds with similar mass spectra measurlabs.com.

Table 7.1.1: Illustrative LC-MS/MS Data for this compound Analysis

Analyte/ComponentRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
This compound (Target)8.5488.0453.0, 398.1, 301.1
Impurity A7.9470.0435.0, 280.0
Degradation Product B9.2452.0417.0, 350.1
Internal Standard8.8500.0465.0, 320.0

Note: The data presented is illustrative and represents typical outputs for LC-MS/MS analysis of complex organic molecules.

GC-MS for Volatile and Semi-Volatile Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and versatile technique for identifying and quantifying organic substances, particularly volatile and semi-volatile compounds nih.govwisdomlib.orgmeasurlabs.comgu.edu.egthermofisher.comqa-group.com. The gas chromatography (GC) separates compounds based on their volatility and interaction with the stationary phase in a heated column. Subsequently, the mass spectrometer (MS) ionizes and fragments these separated compounds, providing characteristic mass spectra for identification measurlabs.comgu.edu.egthermofisher.comqa-group.com. GC-MS is invaluable for purity screening, identifying volatile impurities, and characterizing compounds that can be vaporized or derivatized for analysis measurlabs.comgu.edu.egthermofisher.com.

Table 7.1.2: Illustrative GC-MS Data for this compound Related Analysis

Compound/ImpurityRetention Time (min)Molecular Ion (m/z)Characteristic Fragment Ions (m/z)
This compound (if volatile)15.2488.0453.0, 398.1, 301.1
Volatile Impurity 15.5100.075.0, 58.0
Semi-Volatile Impurity 212.1250.0235.0, 180.0
Solvent Peak2.1N/AN/A

Note: The data presented is illustrative and represents typical outputs for GC-MS analysis of organic compounds. Direct GC-MS analysis of this compound would depend on its volatility and thermal stability.

Advanced Spectroscopic Probes

Advanced spectroscopic techniques provide detailed molecular-level information, complementing chromatographic methods by offering insights into elemental composition, chemical states, and stereochemistry.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that quantifies the elemental composition and chemical states of materials eag.comnumberanalytics.cominnovatechlabs.comcarleton.eduthermofisher.com. By irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS can identify all elements (except H and He) present on the surface and provide information about their chemical bonding environments eag.comnumberanalytics.cominnovatechlabs.comcarleton.eduthermofisher.com. For this compound, XPS can confirm the presence of chlorine, nitrogen, oxygen, and sulfur atoms, and potentially distinguish between different oxidation states or functional groups associated with these elements on a surface eag.comnumberanalytics.comcarleton.edu.

Table 7.2.1: Illustrative XPS Elemental Composition Data

ElementAtomic Percentage (%)Binding Energy (eV) (Example)Chemical State (Example)
Carbon (C)45.0285.0 (C-C/C-H)Aliphatic/Aromatic
286.5 (C-O)Ether/Alcohol
288.0 (C=O)Carbonyl
Nitrogen (N)18.0399.0 (N-C)Amine/Amide
Oxygen (O)10.0532.0 (C=O)Carbonyl
533.5 (C-O)Ether/Alcohol
Sulfur (S)3.0168.0 (S-O)Sulfate
164.0 (C-S)Thioether
Chlorine (Cl)6.0198.0 (C-Cl)Alkyl/Aryl Chloride

Note: The data presented is illustrative and represents typical XPS outputs for elemental and chemical state analysis of organic compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for High-Sensitivity Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically amplifies Raman scattering signals of molecules adsorbed onto nanostructured metal surfaces, enabling high-sensitivity detection, even at the single-molecule level mdpi.comuta.edursc.orgacs.orgsciopen.com. SERS provides a unique vibrational fingerprint of a molecule, aiding in its identification and structural characterization mdpi.comuta.edursc.orgacs.org. For this compound, SERS could be employed to detect trace amounts or to study its interactions with surfaces, providing detailed molecular information based on its vibrational modes mdpi.comuta.edursc.orgacs.org.

Table 7.2.2: Illustrative SERS Spectral Data for this compound

Vibrational Mode / Functional GroupCharacteristic Raman Shift (cm⁻¹)Intensity (Arbitrary Units)
Aromatic Ring Stretch160580
C-Cl Stretch75045
C=N Stretch155070
C-S Stretch68030
N-H Bending140055
Amide I/II Bands1650, 155075, 60

Note: The data presented is illustrative and represents typical Raman shifts associated with functional groups found in complex organic molecules.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, providing information about their stereochemistry and conformational properties nih.govwikipedia.orgcreative-proteomics.comrsc.orgresearchgate.net. CD arises from the differential absorption of left- and right-circularly polarized light by optically active molecules. If this compound possesses chiral centers or exhibits conformational chirality, CD spectroscopy can determine its absolute configuration, enantiomeric purity, and conformational changes, which are critical for understanding its biological activity or interactions nih.govwikipedia.orgcreative-proteomics.comresearchgate.net.

Table 7.2.3: Illustrative CD Spectral Data for Chiral Analysis of this compound

Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²/dmol) (Enantiomer 1)Molar Ellipticity ([θ]) (deg·cm²/dmol) (Enantiomer 2)
220+5,000-5,200
250-8,000+8,100
280+3,000-3,100
320-1,000+1,100

Note: The data presented is illustrative and represents typical CD spectral outputs for enantiomers of a chiral organic molecule.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the physical and chemical properties of compounds as they relate to temperature. For this compound, these methods would provide insights into its thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere infinitiaresearch.comillinois.educornerstoneanalytical.comwikipedia.org. It is instrumental in determining the thermal stability of a compound, identifying decomposition temperatures, and studying decomposition kinetics infinitiaresearch.comekb.egijcce.ac.irnetzsch.comtainstruments.com.

For a molecule like this compound, TGA would be employed to:

Determine Thermal Stability: By heating the sample under inert or oxidative atmospheres, TGA can reveal the temperature range over which the compound remains stable before significant mass loss occurs, indicating decomposition infinitiaresearch.comnetzsch.com.

Identify Decomposition Stages: The TGA curve, often accompanied by its derivative (DTG), can show distinct stages of mass loss, each corresponding to specific decomposition events such as the elimination of volatile fragments or the breakdown of molecular bonds. For this compound, these stages might relate to the cleavage of its complex heterocyclic structure or the loss of its constituent atoms.

Study Decomposition Kinetics: Kinetic parameters, such as activation energy and reaction order, can be determined from TGA data using various analytical methods like the Coats-Redfern or Horowitz-Metzger methods ekb.egijcce.ac.irtainstruments.com. This information is vital for predicting the long-term stability and degradation pathways of the compound.

While specific decomposition temperatures or mass loss profiles for this compound were not found, TGA would typically reveal a complex decomposition pattern for such a molecule, potentially involving multiple steps as different parts of the structure thermally degrade.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program torontech.comeag.comhu-berlin.demeasurlabs.comresearchgate.netnetzsch.comhitachi-hightech.com. This method is essential for identifying and quantifying phase transitions and other thermal events.

For this compound, DSC analysis would be used to:

Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): As a solid organic compound, this compound would exhibit a melting transition from solid to liquid. This event is typically observed as an endothermic peak in the DSC thermogram, allowing for the determination of its melting temperature and the energy required for melting measurlabs.comresearchgate.netlinseis.com.

Identify Other Phase Transitions: DSC can detect other solid-state phase transitions, such as polymorphic transformations, if the compound exists in different crystalline forms. These transitions are also characterized by changes in heat flow.

Investigate Decomposition: Decomposition processes that involve a significant release or absorption of heat can also be monitored by DSC, providing complementary information to TGA regarding the thermal stability and degradation mechanisms of the compound torontech.commeasurlabs.comnetzsch.com.

Analyze Crystallinity: The degree of crystallinity can be assessed by comparing the enthalpy of fusion of a crystalline sample to the theoretical enthalpy of fusion of a perfect crystal.

Without specific DSC data for this compound, it is not possible to provide precise transition temperatures or enthalpies. However, DSC would be a primary tool for characterizing its thermal behavior and solid-state properties.

Microfluidic Platforms for High-Throughput Analysis

Microfluidic platforms are advanced laboratory-on-a-chip technologies that enable the miniaturization, integration, and automation of chemical and biological assays rsc.orgcreative-biolabs.comnih.gov. They are particularly valuable for high-throughput screening, synthesis optimization, and analysis of small sample volumes.

While no specific applications of microfluidic platforms for the analysis of this compound were identified, such platforms could potentially be utilized in several ways:

High-Throughput Synthesis and Screening: Microfluidic reactors can allow for the rapid synthesis and parallel testing of numerous derivatives of this compound, accelerating the discovery of compounds with desired properties.

Reaction Monitoring: Real-time monitoring of reactions involving this compound can be achieved on microfluidic devices, providing kinetic data and insights into reaction mechanisms.

Sample Preparation and Analysis: Microfluidics can streamline sample preparation steps and enable precise control over reaction conditions, leading to more efficient and sensitive analytical measurements.

The inherent advantages of microfluidics, such as reduced reagent consumption, faster analysis times, and increased sensitivity, make them a powerful tool for modern chemical research, including the characterization and development of complex organic molecules.

Compound Names

Chemical FormulaChemical Name
This compound1′-Methyl-4′-(2,4-dichlorophenyl)-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-5′′-(thiazolo[3,2-b] iucr.orgwur.nlufrrj.brtriazole)-2,6′′(3H,5H)-dione

Investigation of Degradation Pathways and Stability of C21h15cl2n5o2s

Forced Degradation Studies Under Varied Stress Conditions

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance. Studies show that Lurasidone is susceptible to degradation under alkaline and oxidative conditions, while it remains relatively stable under acidic, neutral, photolytic, and thermal stress. nih.govnih.gov

Hydrolytic Stability Assessment

The hydrolytic stability of Lurasidone was evaluated under acidic, basic, and neutral conditions.

Acidic and Neutral Conditions : The compound is stable against hydrolysis in acidic and neutral environments. nih.gov

Alkaline Conditions : Lurasidone is highly susceptible to degradation under basic (alkaline) hydrolysis. nih.govnih.gov The primary site of degradation is the isoindole-1,3-dione ring, which undergoes hydrolysis. nih.govresearchgate.net Studies conducted with sodium hydroxide demonstrate significant degradation, leading to the formation of specific degradation products. asianpubs.org One study noted fragmentation peaks at m/z 109, 166, 220, and 317 under these conditions. nih.govresearchgate.net

Photolytic Degradation Mechanism Elucidation

The photostability of a drug is its ability to withstand exposure to light. Lurasidone has been found to be largely stable under photolytic stress conditions when tested according to ICH guidelines. nih.govnih.govasianpubs.org However, one mechanistic study identified a specific degradation product under solution photolytic conditions. This degradant was identified as a photo-induced isomer of Lurasidone, where the benzisothiazole ring is altered into a benzothiazole ring. nih.gov This suggests that while broadly stable, specific photochemical transformations can occur.

Oxidative Degradation Product Identification

Lurasidone demonstrates instability under oxidative conditions, typically induced by agents like hydrogen peroxide. nih.govnih.gov The benzisothiazole ring, containing a sulfur atom, is susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives. nih.gov A study involving free radical-mediated oxidation identified a novel degradant where the piperazine ring is cleaved to form two formamides (an N,N'-diformyl degradant). nih.gov Another oxidative degradation product, thought to be lurasidone-sulfoxide, has also been reported. flinders.edu.au

Identification and Characterization of Degradation Products and Impurities

Several degradation products and process-related impurities of Lurasidone have been identified and characterized using techniques like LC-MS/MS. nih.govnih.gov These impurities can arise during synthesis or degradation. veeprho.com Key identified degradants include those from hydrolysis and oxidation. Additionally, process-related impurities such as 3-(1-Piperazinyl)-1,2-benzisothiazole, which is a precursor in the synthesis, have also been identified. asianpubs.org

A study characterized a total of five degradation products formed under base hydrolytic and oxidative conditions. nih.gov Another detailed study elucidated the structures of two novel degradants: one an N,N'-diformyl product from oxidative stress and the other a benzothiazole isomer from photolytic stress. nih.gov

Below is a table summarizing some of the identified degradation products and impurities.

Product/Impurity Name Formation Condition Notes
N,N'-diformyl degradantOxidative (free radical-mediated)Involves cleavage of the piperazine ring. nih.gov
Photo-induced isomerPhotolyticBenzisothiazole ring is altered to a benzothiazole ring. nih.gov
Lurasidone-sulfoxideOxidativeOxidation occurs at the sulfur atom of the benzisothiazole ring. flinders.edu.au
Hydrolytic DegradantsAlkaline HydrolysisFragmentation peaks observed at m/z 109, 166, 220, and 317. nih.govresearchgate.net
3-(1-Piperazinyl)-1,2-benzisothiazoleProcess-Related ImpurityA precursor used in the synthesis of Lurasidone. asianpubs.org
Lurasidone Impurity 1Process-Related ImpurityIdentified in method development studies.
Lurasidone Impurity 8Process-Related ImpurityIdentified in method development studies.

Kinetic Modeling of Degradation Processes

Kinetic studies are performed to understand the rate at which a drug degrades. This information is vital for determining the shelf-life and storage conditions for the pharmaceutical product. While detailed kinetic models and specific rate constants for Lurasidone degradation are not extensively published in the provided search results, the forced degradation studies imply different degradation kinetics under various conditions. For instance, the significant degradation under alkaline hydrolysis compared to its stability in acidic conditions suggests a pH-dependent degradation rate, characteristic of specific acid-base catalysis. The degradation is shown to follow a specific order, which allows for the prediction of its stability over time.

The table below outlines the relative stability and degradation kinetics observed in forced degradation studies.

Stress Condition Observation Implied Kinetic Behavior
Alkaline Hydrolysis Significant degradationpH-dependent, likely follows pseudo-first-order kinetics.
Acidic/Neutral Hydrolysis StableNegligible degradation rate.
Oxidation Significant degradationDependent on the concentration of the oxidizing agent.
Photolysis Generally stable, one isomer formedLow quantum yield for degradation, but specific pathways exist.
Thermal StableHigh activation energy for degradation.

Future Perspectives and Interdisciplinary Research Opportunities for C21h15cl2n5o2s

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of drugs based on novel scaffolds like C21H15Cl2N5O2S. researchgate.nettandfonline.com These computational tools can dramatically accelerate the traditionally slow and costly process of drug discovery. frontiersin.orgnih.gov

Application of Novel Bioanalytical Techniques

The comprehensive characterization of a new chemical entity such as this compound and its behavior in biological systems is critically dependent on the application of advanced bioanalytical techniques. These methods are essential for understanding a drug's pharmacokinetic and pharmacodynamic profiles. nih.govlongdom.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices like blood, plasma, and tissues. longdom.orgmdpi.com High-resolution mass spectrometry can further aid in the structural elucidation of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure of novel compounds and identifying impurities. outsourcedpharma.compharmaceuticalonline.comcatalent.com Together, MS and NMR provide a robust framework for the chemical characterization of new drug candidates. outsourcedpharma.comnih.gov

Modern sample preparation techniques, such as solid-phase microextraction and liquid-phase microextraction, are becoming increasingly important to enhance the accuracy and efficiency of bioanalytical methods by effectively removing interfering components from biological samples. xjtu.edu.cnnih.gov These innovative approaches, often automated, lead to higher sample throughput and more reliable data. nih.gov

The data generated by these sophisticated bioanalytical methods are fundamental for regulatory submissions and for establishing a clear understanding of a new drug's behavior in the body, which is a prerequisite for its safe and effective use in humans. nih.gov

Development of Advanced Computational Models

Advanced computational models are indispensable tools in modern drug discovery, enabling researchers to predict the properties and behavior of novel compounds like this compound before they are synthesized. stmjournals.comulster.ac.ukresearchgate.net These in silico methods save considerable time and resources by focusing experimental efforts on the most promising candidates. slideshare.netspringernature.com

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, are widely used to predict the efficacy and toxicity of new molecules. nih.gov The development of these models has been significantly enhanced by the application of machine learning algorithms. nih.gov

Molecular dynamics simulations provide detailed insights into the interactions between a drug molecule and its biological target at an atomic level. stmjournals.com This information is invaluable for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity. Furthermore, computational models are increasingly used to predict the ADMET properties of drug candidates. nih.govdrugpatentwatch.comslideshare.netspringernature.comacs.org Predicting factors such as solubility, permeability, metabolic stability, and potential for toxicity early in the drug discovery process is crucial for reducing the high attrition rates of drug candidates in later stages of development. drugpatentwatch.com

The continuous improvement of these computational tools, fueled by advances in computing power and the availability of large datasets, is making them increasingly predictive and integral to the drug discovery pipeline. mit.edunih.gov

Strategic Collaborative Research Initiatives

The complexity and cost of developing new drugs from novel chemical entities like this compound necessitate a collaborative and interdisciplinary approach. tandfonline.comcambridge.orgnih.gov Strategic research initiatives that bring together diverse expertise and resources are essential for accelerating innovation. ghdiscoverycollaboratory.orgazolifesciences.com

Public-private partnerships (PPPs) are a particularly effective model for fostering collaboration in pharmaceutical research. nih.govazolifesciences.comfrostbrowntodd.comorfenix.com These partnerships can involve academic institutions, government agencies, pharmaceutical companies, and patient advocacy groups, each contributing their unique strengths to a common goal. nih.govorfenix.comfda.gov PPPs can facilitate the sharing of knowledge, data, and financial resources, thereby reducing the risks and costs associated with drug development. azolifesciences.comfrostbrowntodd.com

Collaborations between academic researchers and industry scientists can bridge the gap between basic scientific discoveries and their translation into new medicines. pfizer.com Pharmaceutical companies are increasingly engaging in strategic partnerships to gain access to cutting-edge technologies and innovative research. pharmafocusamerica.comacs.orgono-pharma.com These alliances can take many forms, from joint clinical trials to shared research and development efforts. pharmafocusamerica.com

An interdisciplinary approach is fundamental to modern drug discovery, requiring the integration of knowledge from chemistry, biology, pharmacology, computational science, and medicine. tandfonline.comcambridge.orgnih.govazolifesciences.com By fostering a collaborative ecosystem, the scientific community can more effectively tackle the challenges of drug development and bring novel therapies to patients in need. xjtu.edu.cn

Q & A

Q. How should researchers design a study to investigate off-target effects while maintaining focus on primary objectives?

  • Methodological Answer :
  • Use principal contradiction analysis : Prioritize primary targets (e.g., kinase inhibition) as the principal aspect, while screening secondary targets (e.g., GPCRs) via high-throughput panels.
  • Apply statistical correction methods (e.g., Benjamini-Hochberg) to minimize false discovery rates in multi-target assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.